Product packaging for 4',5-Di-O-acetyl Genistein(Cat. No.:CAS No. 23050-36-4)

4',5-Di-O-acetyl Genistein

Cat. No.: B054345
CAS No.: 23050-36-4
M. Wt: 354.3 g/mol
InChI Key: SWRSZMILWBHUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',5-Di-O-acetyl Genistein is a chemically modified, acetylated derivative of the natural isoflavone genistein, engineered to enhance cell permeability and improve bioavailability in experimental systems. This compound serves as a protected prodrug form of genistein; once inside the cell, esterases can cleave the acetyl groups, releasing the active genistein. The primary research value of this derivative lies in its application for studying tyrosine kinase-mediated signaling pathways, particularly those involving EGFR (Epidermal Growth Factor Receptor) and other key kinases implicated in cell proliferation and survival. Its mechanism of action, like its parent compound, primarily involves the potent inhibition of protein tyrosine kinases, making it a critical tool for investigating the molecular underpinnings of cancer, angiogenesis, and apoptosis. Researchers utilize this compound to overcome the limitations of native genistein in cell-based assays, enabling more efficient delivery and robust observation of its anti-proliferative and pro-apoptotic effects in various cancer cell lines. It is extensively used in biochemical research to dissect the role of tyrosine phosphorylation in signal transduction, study estrogen receptor-beta (ER-β) mediated effects due to its phytoestrogenic properties, and explore potential chemopreventive strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O7 B054345 4',5-Di-O-acetyl Genistein CAS No. 23050-36-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRSZMILWBHUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Modifications of 4 ,5 Di O Acetyl Genistein

Methodologies for O-Acetylation of Genistein (B1671435)

The process of O-acetylation of genistein requires careful consideration of the reactivity of its different hydroxyl groups. The relative acidity and steric hindrance of the hydroxyl groups at the 4', 5, and 7 positions influence the regioselectivity of the acetylation reaction.

Regioselective Acetylation Strategies at 4' and 5 Hydroxyl Positions

Achieving regioselective acetylation at the 4' and 5 positions of genistein necessitates specific synthetic strategies that can differentiate between the three available hydroxyl groups. The reactivity of these hydroxyl groups generally follows the order of 7-OH > 4'-OH > 5-OH. frontierspartnerships.org The 5-OH group is the least reactive due to its involvement in a strong intramolecular hydrogen bond with the C-4 carbonyl group. frontierspartnerships.org This inherent difference in reactivity is a key factor in designing selective acetylation methods.

To selectively acetylate the 4' and 5-hydroxyl groups to produce 4',5-Di-O-acetyl genistein, a multi-step process is often required. This typically involves:

Protection of the more reactive 7-OH group: A suitable protecting group is first introduced at the 7-position to prevent its acetylation.

Acetylation of the 4' and 5-OH groups: With the 7-OH group protected, the remaining hydroxyl groups at the 4' and 5' positions can be acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Deprotection of the 7-OH group: The protecting group at the 7-position is then removed to yield the desired this compound.

The choice of protecting group for the 7-OH position is critical and must be stable under the acetylation conditions and easily removable without affecting the newly introduced acetyl groups.

General Approaches for Genistein Glycoconjugate Synthesis with Acetylated Moieties

The synthesis of genistein glycoconjugates, where a sugar molecule is attached to the genistein backbone, often incorporates acetylated sugar moieties. These acetyl groups on the sugar can enhance the lipophilicity and stability of the resulting glycoconjugate. nih.gov

A common strategy for synthesizing such compounds involves the reaction of a genistein derivative with an acetylated glycosyl donor. For instance, per-O-acetylated glycosyl bromides can be reacted with genistein in the presence of a base to form O-glycosides. nih.gov The position of glycosylation on the genistein ring (e.g., at the 7-OH group) can be controlled through the use of appropriate protecting groups on the genistein molecule. nih.gov

In some cases, the acetyl groups on the sugar moiety are intentionally retained in the final glycoconjugate, as they have been shown to contribute positively to the biological activity of the compound. mdpi.com The synthesis of C-linked glycoconjugates, where the sugar is attached via a carbon-carbon bond, can also utilize acetylated sugar precursors like 3,4-di-O-acetyl-l-rhamnal. mdpi.com

Exploration of Synthetic Pathways for Di-O-acetylated Genistein Analogues

The synthesis of analogues of di-O-acetylated genistein allows for the exploration of structure-activity relationships. These analogues can feature modifications at various positions of the isoflavone (B191592) core or variations in the nature of the acyl groups.

For example, researchers have synthesized various fatty acid esters of genistein, such as genistein 4'-stearate and genistein 4',7-distearate, to improve its cellular uptake and stability. frontierspartnerships.org The synthesis of these analogues typically involves the reaction of genistein with the corresponding fatty acid chloride or anhydride.

Furthermore, the synthesis of genistein derivatives with substituents at the C4' position has been explored. researchgate.net These syntheses can involve a multi-step procedure including alkylation, deacylation, and glycosylation, leading to a diverse range of analogues. researchgate.net The exploration of different synthetic routes, such as those starting from 1-(2,4,6-trihydroxyphenyl)ethanone, allows for the creation of a wide array of genistein derivatives with varied substitution patterns. frontiersin.org

Optimization of Acetylation Yields and Purity

Optimizing the yield and purity of this compound and its analogues is a critical aspect of their synthesis. Several factors can influence the outcome of the acetylation reaction, including the choice of solvent, temperature, reaction time, and the nature of the acetylating agent and catalyst.

For instance, in the extraction of genistein itself, which is a precursor for acetylation, parameters such as ethanol (B145695) concentration, particle size, and extraction time have been shown to significantly affect the yield. jppres.com Similar principles of optimization apply to the subsequent acetylation step.

Table 1: Factors Influencing Acetylation Reactions of Genistein

ParameterInfluence on ReactionExample of Optimization
Solvent Affects solubility of reactants and can influence reaction rate and selectivity.Using a dry, aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) can prevent unwanted side reactions with water.
Temperature Higher temperatures can increase reaction rates but may also lead to side products and decomposition.Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can improve selectivity.
Reaction Time Insufficient time can lead to incomplete reaction, while excessive time may result in byproducts.Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) helps determine the optimal reaction time.
Acetylating Agent The reactivity of the acetylating agent (e.g., acetic anhydride vs. acetyl chloride) can affect the reaction outcome.Acetic anhydride is often preferred as it is less harsh than acetyl chloride and the byproduct, acetic acid, is easily removed.
Catalyst/Base A base is typically used to neutralize the acidic byproduct and can catalyze the reaction.Pyridine or triethylamine (B128534) are commonly used bases; their amount can be optimized to maximize yield.

Purification of the final product is typically achieved through chromatographic techniques such as column chromatography or recrystallization to obtain this compound of high purity. mdpi.com The purity is then confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC) and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.com

Structure Activity Relationships Sar of 4 ,5 Di O Acetyl Genistein and Analogues

Impact of Acetylation at 4' and 5 Positions on Biological Activity Profile

The addition of acetyl groups to the genistein (B1671435) molecule can significantly alter its physicochemical properties, such as lipophilicity and steric bulk, which in turn influences its interaction with biological targets. The specific placement of these groups at the 4' and 5 positions creates a unique derivative with a distinct activity profile.

Comparative Analysis with Unmodified Genistein

The fundamental framework of genistein possesses hydroxyl groups at the 4', 5, and 7 positions, which are crucial for many of its biological activities. frontierspartnerships.org The 5-hydroxyl group, in particular, is known to be critical for the tyrosine kinase inhibitory action of genistein. frontierspartnerships.org Acetylation at the 4' and 5 positions masks these key hydroxyl groups, which can be expected to profoundly impact its biological effects.

While specific quantitative data directly comparing the broad biological activities of 4',5-Di-O-acetyl genistein with unmodified genistein is not extensively available in the public domain, general principles of SAR suggest that this modification would likely decrease its affinity for targets that rely on hydrogen bonding with the 4' and 5-hydroxyl groups. For instance, the estrogen-like activity of genistein is attributed to the hydroxyl groups at the 4' and 7 positions, which mimic the phenolic hydroxyls of estradiol, enabling it to bind to estrogen receptors (ERs). mdpi.comnih.gov Masking the 4'-hydroxyl group with an acetyl group would be expected to reduce its binding affinity for ERs.

Conversely, the increased lipophilicity resulting from acetylation could enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and affecting different cellular pathways than the parent compound.

Comparison with Other Monosubstituted or Polysubstituted Genistein Derivatives

The biological activity of acetylated genistein derivatives is highly dependent on the position and number of acetyl groups. For example, a study on the hypoglycemic activity of various isoflavone (B191592) derivatives found that the substitution pattern significantly influences the outcome. nih.gov While this study did not specifically analyze this compound, it highlighted that substitution at the 4'-hydroxyl group with a methoxy (B1213986) group greatly decreased hypoglycemic activity, underscoring the importance of this position. nih.gov

Research on other genistein derivatives has shown that substitution at the C7-hydroxyl position can lead to compounds with potent antiproliferative activity. frontierspartnerships.org For instance, a synthetic genistein glycoside with acetylated sugar hydroxyls attached at the C7 position exhibited an IC50 value approximately 10 times lower than that of genistein against certain cancer cell lines. frontierspartnerships.org This suggests that the location of acetylation is a key determinant of the resulting biological activity.

Table 1: Comparison of Antiproliferative Activity of Genistein and a C7-Substituted Acetylated Derivative

CompoundCell LineIC50 (µM)Reference
GenisteinVarious~50 frontierspartnerships.org
G21 (acetylated glycoside at C7)Various~5 frontierspartnerships.org

This table illustrates the enhanced potency of an acetylated genistein derivative, though it is not this compound, highlighting the importance of the substitution pattern.

Stereochemical Considerations and Activity Modulation in Acetylated Derivatives

The introduction of acetyl groups does not typically create new chiral centers in the genistein backbone itself. However, if the acetylating agent or any subsequent modifications involve chiral moieties, then stereochemistry would become a critical factor. For this compound, the planar nature of the isoflavone core means that stereochemical considerations are generally not a primary driver of its activity, unlike in more complex natural products. The key modulatory effects are primarily driven by the electronic and steric changes brought about by the acetyl groups.

Influence of Acetyl Group Position and Number on Molecular Interactions

The position and number of acetyl groups directly influence how the molecule interacts with its biological targets at a molecular level.

The 5-hydroxyl group of genistein is known to form a strong intramolecular hydrogen bond with the C-4 carbonyl group, which contributes to the planarity of the molecule and is considered critical for its inhibitory action against tyrosine kinases. frontierspartnerships.org Acetylation of the 5-hydroxyl group would disrupt this intramolecular hydrogen bond, potentially altering the conformation of the molecule and, consequently, its interaction with the ATP-binding site of protein kinases. medicinacomplementar.com.br

Furthermore, the 4'-hydroxyl group is a key hydrogen bond donor and acceptor, participating in interactions with various receptors and enzymes. For instance, in the binding pocket of the estrogen receptor β (ERβ), the 4'-OH group of genistein forms hydrogen bonds with specific amino acid residues. nih.gov The replacement of this hydroxyl group with a bulkier and less polar acetyl group would eliminate these crucial hydrogen bonds and introduce potential steric hindrance, likely reducing the binding affinity for ERβ. nih.govnih.gov

The presence of two acetyl groups, as in this compound, would create a significantly more lipophilic molecule compared to both genistein and its mono-acetylated counterparts. This increased lipophilicity could favor partitioning into lipid bilayers and non-polar pockets of proteins, potentially leading to new, as-yet-uncharacterized biological activities. However, it could also lead to non-specific binding and reduced solubility in aqueous environments.

Biological Activities and Mechanistic Studies of 4 ,5 Di O Acetyl Genistein

Antiproliferative and Anticancer Effects

The potential of 4',5-Di-O-acetyl genistein (B1671435) as an anticancer agent is primarily evaluated through its influence on cell proliferation, the cell cycle, apoptosis, and autophagy.

Inhibition of Cancer Cell Proliferation

Genistein, the precursor to 4',5-Di-O-acetyl genistein, has demonstrated significant antiproliferative effects across a variety of cancer cell lines. frontiersin.orgtandfonline.com Studies have shown that genistein can inhibit the growth of cancer cells in a dose-dependent manner. ptfarm.pl For instance, in human gastric cancer cells, genistein has been found to suppress cell growth effectively. ptfarm.pl Similarly, derivatives of genistein have been synthesized and shown to possess enhanced antiproliferative activities compared to the parent compound. researchgate.net The introduction of acetyl groups, as in this compound, is a strategy that may further enhance these antiproliferative properties. researchgate.net

Cell Cycle Arrest Induction (e.g., G1/S, G2/M Phases)

A key mechanism through which this compound may exert its antiproliferative effects is by inducing cell cycle arrest. Genistein is well-documented to cause cell cycle arrest at the G2/M phase in several cancer cell lines, including human gastric carcinoma and breast cancer cells. frontiersin.orgptfarm.pl This arrest is often associated with the modulation of key cell cycle regulatory proteins. For example, genistein has been shown to down-regulate the expression of cyclins A and B1 while up-regulating the cyclin-dependent kinase (Cdk) inhibitor p21WAF1/CIP1. nih.gov

Furthermore, genistein can induce G2/M arrest through the activation of ATM/p53-dependent pathways and by inhibiting the activity of Cdc25C, a phosphatase that activates the Cdk1/cyclin B complex required for entry into mitosis. frontiersin.org Some studies suggest that the position of substituents on the genistein structure can influence the phase of cell cycle arrest. For instance, derivatives with substituents at the 4'-position have been correlated with a G1 phase arrest. researchgate.net

Table 1: Effect of Genistein on Cell Cycle Progression in Various Cancer Cell Lines

Cell LineEffectKey Molecular Targets
Human Gastric Carcinoma (HGC-27)G2/M Arrest-
Human Breast Cancer (BT549)G2/M ArrestUpregulation of p21WAF1/CIP1
Human Bladder Cancer (T24)G2/M ArrestDown-regulation of cyclin A and B1, Up-regulation of p21WAF1/CIP1
Human Colon Cancer (HCT-116, SW-480)G2/M ArrestATM/p53-dependent pathway

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a critical strategy in cancer therapy. This compound is expected to retain or enhance the pro-apoptotic activities of genistein. Genistein has been shown to induce apoptosis in a variety of cancer cells, including those of the breast, prostate, and bladder. nih.govoup.com The mechanisms underlying this effect are multifaceted and involve both the intrinsic and extrinsic apoptosis pathways.

Genistein can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases. nih.gov Specifically, genistein has been found to activate caspase-3, -8, and -9. nih.gov Additionally, genistein-induced apoptosis can be mediated through the inhibition of signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cell survival. tandfonline.comnih.gov

Modulation of Autophagy

Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death, depending on the cellular context. Genistein has been shown to induce autophagy in several cancer cell lines. researchgate.netnih.gov This induction of autophagy can sometimes act synergistically with apoptosis to enhance cancer cell death. For example, in some cancer cells, genistein potentiates the effects of chemotherapeutic drugs by increasing both apoptotic and autophagic cell death. frontiersin.org

The modulation of autophagy by genistein is linked to its ability to influence key regulatory pathways, such as the PI3K/Akt/mTOR pathway. nih.gov By inhibiting this pathway, genistein can promote the initiation of autophagy. Some studies on genistein derivatives have also demonstrated their ability to induce autophagy. researchgate.net

Anti-angiogenic Potentials

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The anti-angiogenic properties of this compound represent another promising aspect of its potential anticancer activity.

Regulation of Angiogenic Factors (e.g., VEGF, MMPs)

Genistein is a known inhibitor of angiogenesis. frontiersin.orgmdpi.com It exerts this effect by down-regulating the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). mdpi.com VEGF is a potent stimulator of endothelial cell proliferation and migration, while MMPs are enzymes that degrade the extracellular matrix, facilitating the invasion and migration of endothelial cells. By inhibiting these factors, genistein can effectively suppress the formation of new blood vessels that supply nutrients to tumors. The anti-angiogenic effects of genistein are often attributed to its ability to inhibit protein tyrosine kinases, which are involved in the signaling pathways of these angiogenic factors. oup.com

Modulation of Key Cellular Signaling Pathways

Genistein exerts its pleiotropic effects by interacting with and modulating a variety of intracellular signaling pathways that are fundamental to cell growth, proliferation, inflammation, and survival. Its ability to interfere with these cascades is central to its observed biological activities.

Genistein was first identified as an inhibitor of tyrosine kinases, and this remains one of its most well-documented mechanisms of action. mdpi.com It competitively binds to the ATP-binding site of these enzymes, preventing the phosphorylation of tyrosine residues on substrate proteins, which is a critical step in signal transduction for cell growth and division. researchgate.net

Research has demonstrated that genistein inhibits a broad spectrum of tyrosine kinases, including:

Epidermal Growth Factor Receptor (EGF-R) : Inhibition of EGF-R blocks downstream signaling cascades that promote cell proliferation. mdpi.com

Src family kinases (e.g., c-Src, Fgr, Fyn) : By inhibiting these non-receptor tyrosine kinases, genistein can interfere with cell adhesion, growth, and migration. mdpi.com

v-Abl : This viral oncogene product's activity is also curtailed by genistein. mdpi.com

This widespread inhibition of tyrosine phosphorylation disrupts multiple signaling pathways essential for cancer cell proliferation and survival. mdpi.comnih.gov

Table 1: Summary of Tyrosine Kinases Inhibited by Genistein

Kinase TargetPathway FamilyGeneral FunctionReference
EGF-RReceptor Tyrosine KinaseCell proliferation, differentiation mdpi.com
PDGFRReceptor Tyrosine KinaseCell growth, division mdpi.com
Insulin ReceptorReceptor Tyrosine KinaseGlucose metabolism mdpi.com
c-SrcNon-receptor Tyrosine KinaseCell adhesion, migration, proliferation mdpi.com
v-AblNon-receptor Tyrosine KinaseCell division, differentiation mdpi.com

Genistein also functions as an inhibitor of topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and repair. researchgate.netdrugbank.com By targeting this enzyme, genistein prevents the re-ligation of DNA strands that the enzyme cuts to resolve tangles. researchgate.net This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and ultimately induces programmed cell death (apoptosis) in cancer cells. drugbank.com This mechanism is a key component of its antineoplastic properties. researchgate.netdrugbank.com

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many cancers, this pathway is constitutively active. Genistein has been shown to be a potent modulator of NF-κB signaling. frontiersin.orgmdpi.com

Its inhibitory action is achieved through several mechanisms:

Inhibition of IκBα Phosphorylation : Genistein can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.orgmdpi.com

Prevention of NF-κB Nuclear Translocation : By keeping the NF-κB/IκBα complex intact, genistein blocks the translocation of the active NF-κB p65 subunit into the nucleus. frontiersin.orgmdpi.complos.org

This suppression of NF-κB activity leads to the downregulation of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins, thereby reducing inflammation and promoting cancer cell death. frontiersin.orgnih.govspandidos-publications.com

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that promotes cell growth, survival, and proliferation and is frequently hyperactivated in human cancers. nih.govnih.gov Genistein is a known regulator of this pathway, primarily through inhibitory actions. frontiersin.orgmdpi.com

Key points of intervention include:

PI3K Inhibition : Genistein can suppress the activity of PI3K, which prevents the conversion of PIP2 to PIP3 and subsequent pathway activation. nih.gov

Inhibition of Akt Phosphorylation : By blocking PI3K, genistein prevents the phosphorylation and activation of Akt, a crucial downstream kinase. mdpi.comfrontiersin.org The loss of the tumor suppressor PTEN, which counteracts PI3K, can lead to sustained pathway activation, a process that can be opposed by genistein. frontiersin.orgnih.gov

mTORC1 Downregulation : Inactivation of Akt leads to the downstream suppression of mTORC1, a complex that controls protein synthesis and cell growth. frontiersin.orgfrontiersin.org

By disrupting this cascade, genistein effectively hinders cell growth and survival, making the PI3K/Akt/mTOR pathway a critical target of its anticancer effects. mdpi.comfrontiersin.org

Table 2: Genistein's Effects on the PI3K/Akt/mTOR Pathway

Pathway ComponentEffect of GenisteinConsequenceReference
PI3KInhibitionBlocks downstream signaling nih.gov
AktInhibition of phosphorylationSuppresses cell survival signals mdpi.comfrontiersin.org
mTORInhibitionReduces protein synthesis and cell growth frontiersin.org
PTENPromotes activityEnhances negative regulation of the pathway frontiersin.org

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell division. frontiersin.org Genistein interacts with this pathway, generally causing inhibition. frontiersin.orgrsc.org

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and is often aberrantly reactivated in cancers, particularly colorectal cancer, to drive tumor growth. nih.govoncotarget.com Genistein has been demonstrated to interfere with this pathway, promoting its downregulation. frontiersin.orgmdpi.com

Mechanisms of interference include:

Promoting β-catenin Degradation : Genistein can enhance the phosphorylation of β-catenin, marking it for proteasomal degradation and preventing its accumulation in the cytoplasm. mdpi.com

Inhibiting Nuclear Translocation : It can attenuate the movement of β-catenin into the nucleus, where it acts as a transcriptional co-activator with TCF/LEF family factors. nih.gov

Downregulating Target Genes : By preventing β-catenin's nuclear function, genistein suppresses the expression of Wnt target genes such as c-Myc and Cyclin D1, which are critical for cell proliferation. mdpi.commdpi.com

This interference with Wnt/β-catenin signaling represents another important facet of genistein's ability to control cancer cell growth. mdpi.comoncotarget.com

PTEN Upregulation

The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/Akt signaling pathway, a cascade frequently overactive in cancer, promoting cell proliferation and survival. The parent compound, genistein, has been shown to exert anticancer effects by modulating PTEN.

Research indicates that genistein can increase the activity of the PTEN tumor suppressor, which in turn blocks the activation of Akt. frontiersin.org This is achieved by preventing the phosphorylation of Akt and by dephosphorylating PIP3 to PIP2. frontiersin.org Furthermore, genistein treatment can lead to an increase in the concentration of active, acetylated forms of the p53 and PTEN tumor suppressors. mdpi.com In studies on breast cancer cell lines (MCF-7), genistein-induced apoptosis was directly linked with an increase in PTEN expression. nih.gov When PTEN expression was silenced, the apoptotic effects of genistein were nullified, highlighting the essential role of PTEN in genistein's mechanism of action. nih.gov

CompoundMechanismEffectSignaling PathwayReferences
GenisteinIncreases activity and expression of PTENInduces apoptosis, blocks cell proliferationPI3K/Akt frontiersin.orgnih.govresearchgate.net
GenisteinIncreases acetylation of PTENEnhances tumor suppressor function- mdpi.com

FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is often associated with the metastatic potential of tumors. Genistein has been identified as an inhibitor of FAK activation. frontiersin.org

By interfering with FAK signaling, genistein can suppress the processes that lead to metastasis. frontiersin.org For instance, one study demonstrated that genistein, in a dose-dependent manner, could inhibit the metastatic potential of human cervical cancer cells. mdpi.com This effect was attributed to its interference with MAPK signaling pathways and the subsequent FAK-paxillin activation. mdpi.com The inhibition of FAK is a key component of the antimetastatic effects observed with genistein treatment. frontiersin.org

Effects on Cancer Stem Cell Characteristics

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal and resistance to conventional therapies, making them a critical target for cancer treatment. Genistein and its derivatives have shown potential in targeting these cells. mdpi.comnih.gov

Genistein can inhibit CSC-like properties such as self-renewal, tumorigenicity, and chemoresistance. nih.gov It achieves this by modulating crucial signaling pathways that maintain stemness, including the Wnt/β-catenin, Notch, and Hedgehog (Hh) pathways. mdpi.com In gastric cancer stem cells, genistein was found to downregulate the expression of Gli1, an activator of the Hedgehog pathway, and CD44, a surface marker for these cells. nih.gov

Significantly, a synthetic derivative, 7-difluoromethoxy-5′,4′-di-n-octyl genistein, which has higher bioavailability, has been shown to effectively eradicate CSCs from both gastric and ovarian cancers. nih.govmdpi.com This derivative acts through multiple mechanisms, including the inactivation of Akt, ERK, and NF-κB signaling. mdpi.com These findings underscore the therapeutic potential of modifying the genistein structure to enhance its activity against cancer stem cells.

Compound/DerivativeCancer TypeMechanism of ActionEffect on CSCsReferences
GenisteinGastric CancerDownregulation of Gli1 and CD44Inhibits self-renewal and migration nih.gov
GenisteinGeneralModulation of Wnt/β-catenin, Notch, Hedgehog pathwaysInhibits proliferation and stemness mdpi.com
7-difluoromethoxy-5′,4′-di-n-octyl genisteinGastric and Ovarian CancerInactivation of Akt, ERK, and NF-κB signalingEradicates CSCs, suppresses spheroid formation nih.govmdpi.com

Other Noteworthy Biological Activities

Anti-inflammatory Properties

Chronic inflammation is a key factor in the development of numerous diseases, including cancer. nih.govresearchgate.net Genistein is recognized for its potent anti-inflammatory effects, which it exerts by targeting several key inflammatory pathways and mediators. frontiersin.orgresearchgate.netnih.govresearchgate.net

The primary anti-inflammatory mechanism of genistein involves the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. frontiersin.orgnih.govresearchgate.net It can prevent the translocation of NF-κB into the nucleus, a critical step for the transcription of pro-inflammatory genes. frontiersin.orgresearchgate.net Consequently, genistein suppresses the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). frontiersin.org In studies on human mast cells, genistein was shown to significantly decrease the mRNA levels of IL-6 and IL-1β by inhibiting the extracellular signal-regulated kinase (ERK) pathway. spandidos-publications.com Another genistein derivative, genistein-4′-O-α-L-rhamnopyranosyl-(1→2)- β-D-glucopyranoside, has also been reported to ameliorate mast cell-mediated allergic inflammation. spandidos-publications.com

Neuroprotective Effects

Genistein has demonstrated significant neuroprotective potential in various experimental models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comdiva-portal.org Its ability to cross the blood-brain barrier allows it to exert direct effects within the central nervous system. diva-portal.org

In models of Alzheimer's disease, genistein has been shown to protect against neurotoxicity induced by amyloid-beta (Aβ) peptides. mdpi.comdiva-portal.org It can ameliorate learning and memory deficits by inhibiting the formation of Aβ aggregates and reducing associated astrogliosis in the hippocampus. diva-portal.org The mechanisms behind this protection include the activation of the protein kinase C (PKC) signaling pathway, which can modulate the processing of amyloid precursor protein away from the production of toxic Aβ. mdpi.comfrontiersin.org Furthermore, genistein mitigates oxidative stress and neuro-inflammation, key pathological features of many neurodegenerative disorders. frontiersin.orgnih.gov

Neurological Condition ModelMechanism of GenisteinObserved EffectReferences
Alzheimer's DiseaseInhibition of Aβ aggregation, reduction of astrogliosisAmeliorated learning and memory deficits diva-portal.org
Alzheimer's DiseaseActivation of PKC signaling pathwayReduced Aβ-induced neurotoxicity mdpi.comfrontiersin.org
Parkinson's DiseaseAttenuation of oxidative stressProtected neurons against 6-OHDA toxicity diva-portal.org
General NeurodegenerationReduction of oxidative stress and neuro-inflammationProtects neurons from damage frontiersin.orgnih.gov

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Genistein and its derivatives have been investigated for their antimicrobial properties. frontierspartnerships.orgscielo.br Research suggests that genistein can exert a bacteriostatic effect, potentially by inhibiting the synthesis of crucial macromolecules like DNA, RNA, and proteins in bacteria. scielo.br

The chemical structure of genistein derivatives plays a significant role in their antimicrobial efficacy. frontierspartnerships.orgnih.gov Studies have shown that specific modifications can enhance these properties. For example, several 7-O-modified genistein derivatives were found to exhibit more potent antibacterial and, in one case, notable antifungal activity compared to the parent genistein compound. frontierspartnerships.org Similarly, dimeric deoxybenzoin (B349326) derivatives of genistein have demonstrated greater activity against selected microorganisms. frontierspartnerships.org Conversely, glycosylation of the genistein molecule, such as in the case of genistin, can lead to decreased antibacterial activity, highlighting the importance of the aglycone form for this biological effect. nih.gov

Pharmacological Characterization of Acetylated Genistein Derivatives

Bioavailability Enhancement through O-Acetylation

O-acetylation is a chemical modification strategy employed to enhance the bioavailability of parent compounds like genistein (B1671435). The addition of acetyl groups increases the lipophilicity of the molecule, which can facilitate its passage across biological membranes. This modification aims to create a prodrug that, once absorbed, releases the active genistein within the body.

To predict the oral absorption of drugs, in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayer assays are widely utilized. researchgate.netnih.gov The PAMPA model assesses a compound's ability to diffuse passively across an artificial lipid membrane, which is the primary absorption mechanism for the majority of commercial drugs. researchgate.netevotec.com Caco-2 cell assays use a monolayer of human intestinal cells and can evaluate not only passive diffusion but also the involvement of active transport and efflux mechanisms. evotec.comresearchgate.net

Studies on various genistein derivatives have demonstrated that structural modifications significantly influence their transport across these model membranes. researchgate.net Specifically, O-alkylation has been shown to improve bioavailability compared to the parent genistein. researchgate.netresearchgate.net While direct permeability data for 4',5-Di-O-acetyl Genistein is not extensively detailed in the reviewed literature, the principles of O-acetylation suggest an enhanced permeability profile. The increased lipophilicity from the acetyl groups is expected to improve passive diffusion. Research on other genistein derivatives indicates that new compounds generally exhibit higher permeability coefficients than genistein itself in Caco-2 models. researchgate.net The relationship between PAMPA and Caco-2 results can help elucidate the mechanism of permeation; a higher permeability in PAMPA compared to Caco-2 may suggest the compound is a substrate for active efflux in the intestinal cells. evotec.com

CompoundExpected Permeability Enhancement (Relative to Genistein)Primary Permeation MechanismRationale
GenisteinBaselinePassive DiffusionParent compound with known low oral bioavailability due to factors including poor solubility. nih.gov
This compoundIncreasedEnhanced Passive DiffusionIncreased lipophilicity from acetyl groups is predicted to improve membrane transport. rsc.org

Following oral administration, the absorption of genistein derivatives is a critical factor for their systemic action. In vivo studies in animal models, such as rats, are used to determine the intestinal absorption and metabolic fate of these compounds. researchgate.net While pharmacokinetic studies have been conducted on genistein and some of its derivatives, specific in vivo absorption and distribution data for this compound are limited in the available literature. researchgate.netmdpi.com

However, the rationale behind developing acetylated derivatives is to improve upon the known poor oral bioavailability of genistein. nih.gov The native isoflavone (B191592) undergoes extensive metabolism in the intestine and liver, leading to low plasma concentrations of the free, active form. nih.govwur.nl By acetylating the hydroxyl groups, the derivative is designed to be absorbed more efficiently from the gastrointestinal tract. Once in circulation, the acetylated form would be distributed to various tissues. The apparent volume of distribution for isoflavones suggests extensive tissue distribution after absorption. nih.gov

Metabolism of Acetylated Genistein Derivatives

The metabolic fate of an acetylated genistein derivative is central to its function as a prodrug. The intended pathway involves the removal of the acetyl groups to release the parent genistein, which then undergoes its characteristic metabolic transformations.

The conversion of this compound back to genistein is expected to be catalyzed by esterase enzymes. These enzymes are ubiquitous in the body and are responsible for hydrolyzing ester bonds. mdpi.com The gut microbiota, in particular, possesses a wide array of carbohydrate esterases capable of removing acetyl groups from various dietary components. nih.gov This enzymatic deacetylation is a crucial step for the absorption of many natural compounds. mdpi.com Once absorbed, esterases present in the plasma and tissues like the liver would continue to hydrolyze the acetylated derivative, releasing genistein into the systemic circulation and at target sites. This rapid hydrolysis is a key feature of prodrug strategies designed to improve drug delivery. acs.org

The primary metabolite of this compound, following enzymatic deacetylation, is genistein itself. Subsequently, genistein undergoes extensive phase II metabolism, primarily in the intestinal cells and the liver. wur.nl The main metabolic pathways are glucuronidation and sulfation of its hydroxyl groups. wur.nlnih.gov

The major metabolites identified in human plasma and urine after genistein consumption are various glucuronide and sulfate (B86663) conjugates. nih.gov Predominant forms include genistein glucuronides and sulfates. mdpi.comnih.gov For instance, genistein 7-glucuronide-4′-sulfate and genistein 4′,7-di-glucuronide are major metabolites found in plasma. nih.gov A smaller fraction of genistein may be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, such as 3'-OH-genistein (orobol). wur.nlroehampton.ac.uk

PrecursorMetaboliteMetabolic PathwaySignificance
This compoundGenisteinDeacetylation (by Esterases)Release of the active parent compound. nih.gov
GenisteinGenistein Glucuronides (e.g., 4',7-di-glucuronide)Glucuronidation (by UDPGTs)Major circulating metabolites; facilitates excretion. wur.nlnih.gov
GenisteinGenistein SulfatesSulfation (by SULTs)Important conjugated metabolites for transport and elimination. wur.nl
GenisteinGenistein SulfoglucuronidesGlucuronidation & SulfationMixed conjugates found in urine. wur.nl
Genistein3'-OH-genistein (Orobol)Hydroxylation (by CYPs)A minor, but potentially bioactive, phase I metabolite. wur.nlroehampton.ac.uk

Pharmacokinetic Considerations for Acetylated Genistein Analogues

The development of acetylated genistein analogues is driven by key pharmacokinetic considerations aimed at overcoming the limitations of the parent molecule. Numerous studies have confirmed that genistein exhibits low oral bioavailability, with plasma concentrations often falling short of the levels required for in vitro efficacy. nih.gov

The primary pharmacokinetic advantage of O-acetylation is the anticipated improvement in oral absorption. By increasing lipophilicity, the acetylated derivative is expected to have enhanced permeability across the intestinal epithelium. This would lead to higher initial concentrations of the derivative in the portal circulation compared to administering genistein itself.

Analytical Methodologies for 4 ,5 Di O Acetyl Genistein Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 4',5-Di-O-acetyl Genistein (B1671435) from complex mixtures, such as reaction products or biological matrices, and for determining its concentration.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoflavones and their derivatives. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach for separating these compounds. researchgate.net A C18 column is frequently employed for the separation of acetylated isoflavones. nih.govjfda-online.com Gradient elution, where the composition of the mobile phase is changed over time, is typically necessary to achieve optimal separation of various isoflavone (B191592) forms, including glucosides, aglycones, and their acetyl or malonyl conjugates. jfda-online.comazom.comresearchgate.net Detection is commonly performed using a photodiode array (PDA) or a UV-Vis detector, with a wavelength of around 260 nm being effective for isoflavones. researchgate.net

ParameterTypical ConditionsReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) jfda-online.com
Mobile Phase AWater with 0.1% Formic Acid or Acetic Acid azom.com
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic or Acetic Acid azom.com
Elution ModeGradient jfda-online.com
Flow Rate0.6 - 1.5 mL/min researchgate.net
DetectionUV/PDA at ~260 nm researchgate.net

Ultra-Fast Liquid Chromatography (UFLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. It utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures. jfda-online.com This results in substantially faster analysis times, improved resolution, and enhanced sensitivity. The fundamental principles of separation are similar to HPLC, employing reversed-phase columns and gradient elution. nih.gov A complete separation of multiple isoflavone isomers, which might take 40-60 minutes with HPLC, can often be achieved in under 10 minutes using UFLC/UHPLC. jfda-online.com This high-throughput capability is particularly advantageous for screening large numbers of samples.

Spectrometric Methods for Identification and Characterization

While chromatography separates the compound, spectrometry provides the detailed structural information necessary for its unambiguous identification and characterization.

Tandem mass spectrometry (MS/MS), often coupled with a liquid chromatography system (LC-MS/MS), is a powerful tool for the structural elucidation of isoflavones. researchgate.net For 4',5-Di-O-acetyl Genistein (C₁₉H₁₄O₇), electrospray ionization (ESI) is a common technique. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 355.

The MS/MS fragmentation pattern provides key structural information. A characteristic fragmentation pathway for acetylated compounds involves the neutral loss of ketene (B1206846) (C₂H₂O; 42 Da). nih.govnih.gov Therefore, the fragmentation of the [M+H]⁺ ion of this compound is expected to show sequential losses of two ketene molecules, corresponding to the two acetyl groups. This would result in a primary fragment ion at m/z 313, and a subsequent fragment at m/z 271, which corresponds to the protonated genistein core. nih.govresearchgate.net Further fragmentation of the genistein core can occur via retro-Diels-Alder reactions. researchgate.net

IonPredicted m/zDescriptionReference
[M+H]⁺355Protonated parent molecule
[M+H - C₂H₂O]⁺313Loss of one ketene moiety nih.govnih.gov
[M+H - 2C₂H₂O]⁺271Loss of two ketene moieties (protonated Genistein) nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a complete structural map of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound. The acetylation of the phenolic hydroxyl groups at the C-5 and C-4' positions of the genistein backbone induces predictable shifts in the NMR spectrum.

In the ¹H NMR spectrum, the most notable changes compared to genistein would be the appearance of two sharp singlet signals in the aliphatic region (typically δ 2.2–2.5 ppm), corresponding to the six protons of the two acetyl methyl groups. nih.gov Furthermore, the acetylation of the hydroxyl groups causes a downfield shift (deshielding) of the adjacent aromatic protons. The signals for H-6, H-8, H-3', and H-5' would be expected to shift to a lower field. nih.gov In ¹³C NMR, new signals for the acetyl carbonyl carbons (δ 168–172 ppm) and methyl carbons (δ 20–22 ppm) would appear, along with shifts in the aromatic carbon signals, particularly those adjacent to the sites of acetylation. spectrabase.com

Predicted ¹H NMR Spectral Changes from Genistein to this compound (in DMSO-d₆)
ProtonGenistein Chemical Shift (δ ppm)Predicted Change upon AcetylationReference
H-2~8.30 (s)Minor shift rjptonline.org
H-6~6.23 (d)Downfield shift nih.govrjptonline.org
H-8~6.39 (d)Downfield shift nih.govrjptonline.org
H-2', H-6'~7.38 (d)Minor shift rjptonline.org
H-3', H-5'~6.82 (d)Downfield shift nih.govrjptonline.org
-OCOCH₃N/AAppearance of two singlets (~2.2-2.5 ppm) nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound would show distinct differences from that of its parent compound, genistein.

The spectrum of genistein is characterized by a broad absorption band for the stretching vibrations of the phenolic hydroxyl (O-H) groups, typically in the region of 3100–3400 cm⁻¹. rjptonline.orgnih.gov It also shows a sharp peak for the C=O (ketone) stretching of the C-ring around 1650 cm⁻¹ and several bands for aromatic C=C stretching between 1450 and 1610 cm⁻¹. mdpi.com Upon acetylation, the broad O-H band would disappear or be significantly diminished. Crucially, two new, strong absorption bands would appear in the region of 1720-1760 cm⁻¹, which are characteristic of the C=O stretching vibration of the newly formed ester functional groups. journalcps.com

Vibrational ModeCharacteristic Wavenumber (cm⁻¹)CompoundReference
O-H stretch (phenolic)~3100-3400 (broad)Genistein rjptonline.orgnih.gov
C=O stretch (ester)~1720-1760 (strong)This compound journalcps.com
C=O stretch (γ-pyrone)~1650 (strong)Both mdpi.com
C=C stretch (aromatic)~1450-1610Both mdpi.com
C-O stretch (ester)~1150-1300This compound nih.gov

Development and Validation of Bioanalytical Assays

The development and validation of robust bioanalytical assays are fundamental to accurately quantify this compound in biological matrices. While specific literature on assays exclusively for this compound is limited, the methodologies established for its parent compound, genistein, and other isoflavones provide a strong framework. These methods are typically adapted to account for the specific physicochemical properties of the acetylated form. The process involves creating a precise and reliable method, followed by a thorough validation to ensure its performance.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most prevalent techniques for the quantification of isoflavones and their metabolites. nih.govnih.govneeligenetics.com These methods offer high sensitivity and selectivity, which are crucial for distinguishing the analyte from endogenous components in complex biological samples like plasma and urine. nih.gov

The development of these assays begins with the optimization of chromatographic conditions to achieve adequate separation of the analyte from potential interferences. This includes selecting the appropriate stationary phase (typically a C18 reversed-phase column), mobile phase composition, and flow rate. nih.govneeligenetics.com For mass spectrometry detection, parameters such as ionization source settings and the selection of specific precursor and product ion transitions are optimized to ensure maximum sensitivity and specificity for this compound. nih.govmdpi.com

Sample preparation is another critical step, aiming to extract the analyte from the biological matrix and remove interfering substances. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govnih.gov For conjugated metabolites of isoflavones, an enzymatic hydrolysis step using glucuronidase and sulfatase is often incorporated to measure the total aglycone concentration. nih.gov

Once the method is developed, it undergoes rigorous validation to demonstrate its reliability. Key validation parameters include specificity, linearity, sensitivity (limit of detection and limit of quantification), accuracy, precision, recovery, and stability.

Specificity is assessed to ensure that the method can unequivocally measure the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples. nih.gov

Linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing a series of standards over a defined concentration range. mdpi.commdpi.com

Sensitivity is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govmdpi.com

Accuracy and Precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Accuracy reflects the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov

Recovery assesses the efficiency of the extraction procedure by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Stability of the analyte is tested under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

The following tables summarize typical validation parameters for bioanalytical methods developed for genistein and related isoflavones, which would be analogous for an assay for this compound.

Linearity and Sensitivity of Bioanalytical Methods for Genistein
AnalyteMatrixAnalytical MethodLinear RangeLLOQ (Lower Limit of Quantification)LOD (Limit of Detection)
GenisteinMouse BloodUPLC-MS/MS19.5–10,000 nM4.88 nMNot Reported
GenisteinHuman UrineUPLC-MS/MS0.5-1000 ng/mL4 ng/mLNot Reported
GenisteinHuman UrineHPLC5-25 ng/mLNot Reported~2 ng/mL
Accuracy and Precision of a UPLC-MS/MS Method for Genistein in Mouse Blood
Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low<15%<15%Within ±15%Within ±15%
Medium<15%<15%Within ±15%Within ±15%
High<15%<15%Within ±15%Within ±15%
Extraction Recovery of Isoflavones from Human Urine
AnalyteSpiking LevelRecovery (%)
Genistein (Free)5 ng/mL63.5 - 89.2%
Genistein (Free)25 ng/mL63.5 - 89.6%
Genistein (Total)25 ng/mL56.5 - 77.1%

Q & A

Basic: What experimental approaches are recommended for synthesizing and characterizing 4',5-Di-O-acetyl Genistein?

Methodological Answer:
Synthesis of acetylated genistein derivatives requires regioselective acetylation of hydroxyl groups. A validated protocol involves:

  • Protection of reactive sites : Use acetic anhydride in anhydrous pyridine to acetylate specific hydroxyl groups (e.g., 4' and 5 positions) .
  • Characterization : Employ NMR (¹H and ¹³C) to confirm acetylation sites, IR spectroscopy to detect ester carbonyl stretches (~1740 cm⁻¹), and mass spectrometry for molecular weight verification. For purity, use HPLC with UV detection (λ = 260 nm for genistein derivatives) .

Basic: How do researchers design in vitro studies to assess the bioactivity of this compound in cancer models?

Methodological Answer:

  • Cell line selection : Use phenotypically distinct cancer cell lines (e.g., MCF-7 [ER+] and MDA-MB-231 [ER-] for breast cancer) to evaluate cell-type-specific effects .
  • Dose optimization : Test concentrations between 12.5–100 µM (common range for genistein derivatives in vitro) over 48–72 hours .
  • Apoptosis assays : Monitor morphological changes (cell shrinkage, membrane blebbing) via microscopy and quantify caspase-3 activity .

Advanced: How can conflicting data between transcriptomic and biochemical assays (e.g., lipid metabolism studies) be resolved?

Methodological Answer:

  • Case example : Microarray data may show no significant upregulation of β-oxidation genes (e.g., <1.5-fold change), while enzyme activity assays demonstrate increased β-oxidation. This discrepancy suggests post-transcriptional regulation or allosteric enzyme activation .
  • Resolution strategy : Combine RNA-seq with proteomics (e.g., Western blot for CPT1A, ACADL) and functional assays (e.g., palmitate oxidation rates) to validate mechanisms .

Advanced: What pharmacokinetic factors should be considered when testing this compound in vivo?

Methodological Answer:

  • Absorption studies : Use intestinal perfusion models (rat jejunum) to compare bioavailability with unmodified genistein. Acetylation may enhance lipophilicity, altering intestinal uptake .
  • Metabolic stability : Assess hepatic glucuronidation/sulfation using liver microsomes. Acetyl groups may reduce phase II metabolism, prolonging half-life .
  • Dosing regimens : In xenograft models, administer 100 mg/kg/day via oral gavage, monitoring plasma AUC(0–24 hr) and tissue distribution .

Basic: What analytical techniques are optimal for quantifying this compound in complex matrices?

Methodological Answer:

  • RP-HPLC optimization : Adjust methanol content (40–60%), flow rate (0.8–1.2 mL/min), and column temperature (25–35°C) to resolve acetylated genistein from other isoflavones. Validate with spiked samples (recovery >90%) .
  • Mass spectrometry : Use LC-ESI-MS/MS in MRM mode for high sensitivity (LOD < 0.1 ng/mL) in serum or tissue homogenates .

Advanced: How does this compound modulate androgen receptor (AR) signaling in prostate cancer?

Methodological Answer:

  • Mechanistic studies : In CRPC models (e.g., 22Rv1 cells), treat with 50 µM genistein derivatives and measure:
    • AR nuclear translocation : Immunofluorescence or subcellular fractionation .
    • Enzyme inhibition : qPCR/Western blot for AKR1C3, SRD5A2 (key enzymes in de novo androgen synthesis) .
  • In vivo validation : Use xenograft mice to correlate tumor suppression (50% reduction at 100 mg/kg) with AR pathway downregulation .

Basic: What are the pitfalls in extrapolating rodent data to human metabolic studies of acetylated genistein?

Methodological Answer:

  • Species-specific metabolism : Rodents exhibit faster glucuronidation of genistein, reducing systemic exposure. Use humanized liver models or primary hepatocytes to improve translatability .
  • Route of administration : Avoid intraperitoneal injection; oral dosing mimics human exposure but requires adjusting for higher murine metabolic rates .

Advanced: How can researchers address contradictory clinical findings on genistein’s antidiabetic effects?

Methodological Answer:

  • Study design : Stratify cohorts by baseline insulin resistance (HOMA-IR) and use genistein doses ≥50 mg/day. Combine with lipidomics to identify responders via serum triglyceride reductions (15–30%) .
  • Mechanistic focus : Assess AMPK/PI3K pathway activation in muscle biopsies, as preclinical data link genistein to improved insulin sensitivity .

Basic: What statistical methods are appropriate for analyzing genistein derivative efficacy in preclinical studies?

Methodological Answer:

  • Parametric tests : Use one-way ANOVA with Tukey’s HSD for multiple comparisons (e.g., apoptosis rates across dose groups) .
  • Non-linear regression : Fit dose-response curves (IC50 values) using GraphPad Prism for cell viability assays .

Advanced: What strategies optimize this compound delivery to overcome poor aqueous solubility?

Methodological Answer:

  • Nanocarriers : Formulate with PLGA nanoparticles (150–200 nm size) to enhance bioavailability. Validate encapsulation efficiency (>80%) via dialysis .
  • Prodrug design : Synthesize phosphate esters for improved solubility, releasing active genistein via phosphatase cleavage in target tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.